molecular formula C11H8F3N3O3 B1407850 3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide CAS No. 1570497-03-8

3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide

Cat. No.: B1407850
CAS No.: 1570497-03-8
M. Wt: 287.19 g/mol
InChI Key: POHVEKUFIMMEFT-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are commonly found in many commercially available drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized to form the isoxazole ring. The final step involves the reaction of the isoxazole derivative with hydrazine hydrate to yield the carbohydrazide .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions. These methods are eco-friendly and involve the use of readily available reagents and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the isoxazole ring .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide include other isoxazole derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its trifluoromethoxy group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O3/c12-11(13,14)19-7-3-1-6(2-4-7)8-5-9(20-17-8)10(18)16-15/h1-5H,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHVEKUFIMMEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)C(=O)NN)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 3-(4-(trifluoromethoxy)phenyl)isoxazole-5-carboxylate (3.0 g, 10.5 mmol) in EtOH (80 mL) was added NH2NH2.H2O (3.3 mL, 52.3 mmol). The resulting mixture was stirred at RT for 16 h and then concentrated under reduced pressure. The residue was crystallized from CHCl3 and petroleum ether to afford the title compound (2.7 g, 90%). MS (ES+) C11H8F3N3O3 requires: 287. found: 288 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide
Reactant of Route 2
3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide
Reactant of Route 3
3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide
Reactant of Route 4
3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide
Reactant of Route 5
3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide
Reactant of Route 6
Reactant of Route 6
3-(4-(Trifluoromethoxy)phenyl)isoxazole-5-carbohydrazide

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